Dibutyrin
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyrin can be synthesized through the esterification of glycerol with butanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by the selective hydrolysis of tributyrin using immobilized lipases. The process involves the use of specific and selective hydrolysis to achieve high yields of this compound. The addition of cosolvents improves the solubility of the substrate, thus enhancing the accumulation of this compound .
Chemical Reactions Analysis
Types of Reactions: Dibutyrin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to glycerol and butanoic acid using water and an acid or base catalyst.
Oxidation: this compound can be oxidized to form butyric acid and other oxidation products using oxidizing agents such as potassium permanganate.
Esterification: this compound can be esterified with other acids to form different esters using acid catalysts under reflux conditions.
Major Products Formed:
- Hydrolysis of this compound yields glycerol and butanoic acid.
- Oxidation of this compound produces butyric acid and other oxidation products.
- Esterification of this compound results in the formation of various esters depending on the acid used.
Scientific Research Applications
Dibutyrin has a wide range of scientific research applications in various fields:
Chemistry:
- This compound is used as a precursor in the synthesis of other chemical compounds.
- It is used in the study of esterification and hydrolysis reactions.
Biology:
- This compound is used in studies involving lipid metabolism and digestion.
- It serves as a model compound for studying the enzymatic hydrolysis of triglycerides.
Medicine:
- This compound is investigated for its potential therapeutic effects in various medical conditions.
- It is used in the formulation of drug delivery systems.
Industry:
- This compound is used as an additive in food and cosmetic products.
- It is employed in the production of biodegradable polymers.
Mechanism of Action
Dibutyrin exerts its effects through various molecular targets and pathways. It is hydrolyzed by lipases to release glycerol and butanoic acid. The released butanoic acid can act as a signaling molecule and modulate various biological processes. This compound also interacts with lipid metabolism pathways and influences the activity of enzymes involved in lipid digestion and absorption .
Comparison with Similar Compounds
Tributyrin: A triglyceride formed by the esterification of glycerol with three molecules of butanoic acid.
Monobutyrin: A monoglyceride formed by the esterification of glycerol with one molecule of butanoic acid.
Uniqueness of Dibutyrin: this compound is unique in its structure as a diglyceride, which allows it to participate in specific biochemical reactions that are distinct from those of monoglycerides and triglycerides. Its selective hydrolysis and esterification properties make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-3-5-10(13)15-7-9(12)8-16-11(14)6-4-2/h9,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFWZJNPVZRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(COC(=O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030979 | |
Record name | 1,3-Dibutyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17364-00-0, 32648-01-4 | |
Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) dibutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17364-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyrylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032648014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, diester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dibutyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyric acid, diester with propane-1,2,3-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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